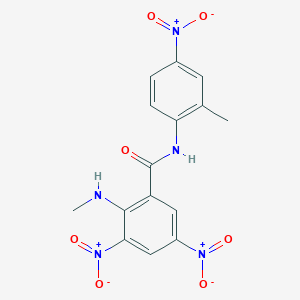![molecular formula C14H15FNO3P B15154131 N-[4-Fluorophenoxy(methyl)phosphoryl]-4-methoxyaniline](/img/structure/B15154131.png)
N-[4-Fluorophenoxy(methyl)phosphoryl]-4-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-Fluorophenoxy(methyl)phosphoryl]-4-methoxyaniline is an organic compound that features a fluorophenyl group, a methoxyphenyl group, and a phosphoryl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Fluorophenoxy(methyl)phosphoryl]-4-methoxyaniline typically involves the reaction of 4-fluoroaniline with a phosphorylating agent, followed by the introduction of a methoxy group. Common reagents used in this synthesis include phosphoryl chloride and methanol. The reaction conditions often involve heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-Fluorophenoxy(methyl)phosphoryl]-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more reduced forms of the original compound.
Aplicaciones Científicas De Investigación
N-[4-Fluorophenoxy(methyl)phosphoryl]-4-methoxyaniline has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein interactions.
Mecanismo De Acción
The mechanism of action of N-[4-Fluorophenoxy(methyl)phosphoryl]-4-methoxyaniline involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds or coordinate with metal ions, while the fluorophenyl and methoxyphenyl groups can interact with hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluorophenyl N-(4-methoxyphenyl)-P-methylphosphonamidate
- N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide
- Fluorinated Quinolines
Uniqueness
N-[4-Fluorophenoxy(methyl)phosphoryl]-4-methoxyaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or biological activities, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C14H15FNO3P |
|---|---|
Peso molecular |
295.25 g/mol |
Nombre IUPAC |
N-[(4-fluorophenoxy)-methylphosphoryl]-4-methoxyaniline |
InChI |
InChI=1S/C14H15FNO3P/c1-18-13-9-5-12(6-10-13)16-20(2,17)19-14-7-3-11(15)4-8-14/h3-10H,1-2H3,(H,16,17) |
Clave InChI |
SPDNPLMSUXQUIN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NP(=O)(C)OC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(4-bromophenyl)carbonyl][1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B15154051.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B15154067.png)
![1-[(2R,3S,4S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B15154071.png)
![N-(4-methylbenzyl)-2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15154076.png)

![1-[(2-Bromophenyl)methyl]-4-cycloheptylpiperazine](/img/structure/B15154082.png)
![N-(4-fluorobenzyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15154087.png)
![methyl 2,4-dimethyl-5-[(E)-(phenylimino)methyl]-1H-pyrrole-3-carboxylate](/img/structure/B15154097.png)
![10-(4-fluorophenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B15154100.png)
![N-{4-[2-(3-iodo-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide](/img/structure/B15154112.png)
![N-{2-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}-4-methylaniline](/img/structure/B15154113.png)
![N-(4-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B15154117.png)
![4-chloro-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B15154119.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-fluorobenzamide](/img/structure/B15154120.png)
